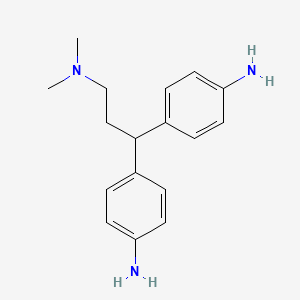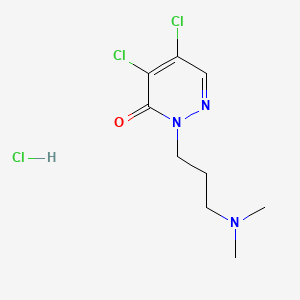
CID 71351206
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71351206” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 71351206 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often utilize continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: CID 71351206 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely and are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
CID 71351206 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be used to study biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be used in the production of materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of CID 71351206 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are often conducted to elucidate the exact mechanism and identify the key molecular players involved.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 71351206 can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This uniqueness can make it particularly valuable for certain applications where other compounds may not be as effective.
Properties
CAS No. |
15072-41-0 |
|---|---|
Molecular Formula |
B3H4N3O |
Molecular Weight |
94.5 g/mol |
InChI |
InChI=1S/B3H4N3O/c7-3-5-1-4-2-6-3/h4-7H |
InChI Key |
MYUWZALIKDNGPP-UHFFFAOYSA-N |
Canonical SMILES |
[B]1N[B]NB(N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


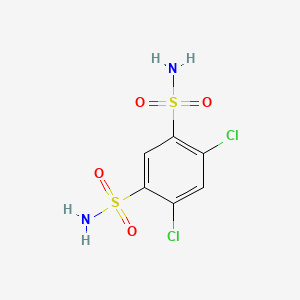

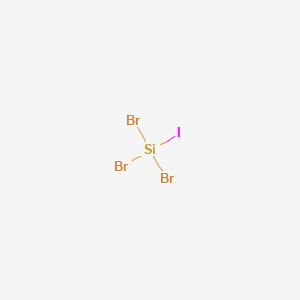
![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)
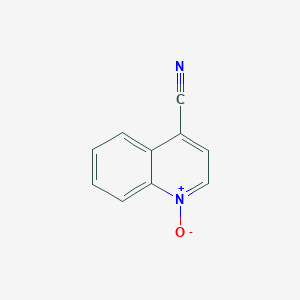



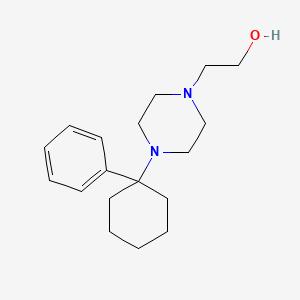

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)
